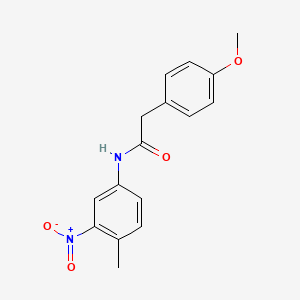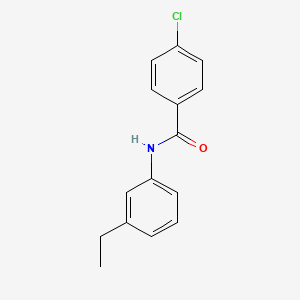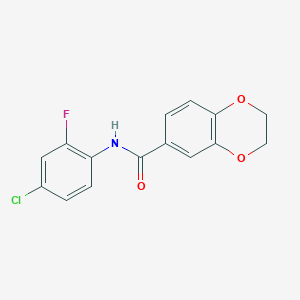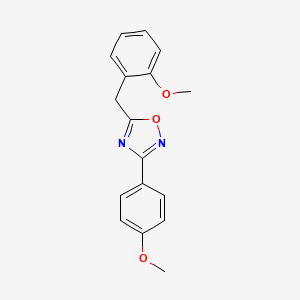
2-(4-methoxyphenyl)-N-(4-methyl-3-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenyl)-N-(4-methyl-3-nitrophenyl)acetamide, also known as MNPA, is a chemical compound that belongs to the class of acetamide derivatives. It has gained significant attention in scientific research due to its potential pharmacological properties.
作用機序
The exact mechanism of action of 2-(4-methoxyphenyl)-N-(4-methyl-3-nitrophenyl)acetamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response, pain, and fever. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. This compound has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, this compound has been found to have a low toxicity profile, making it a promising candidate for further development as a potential drug.
実験室実験の利点と制限
2-(4-methoxyphenyl)-N-(4-methyl-3-nitrophenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has a low toxicity profile, making it safe for use in animal studies. Additionally, this compound has been found to exhibit significant pharmacological properties, making it a promising candidate for further research. However, this compound also has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to study its pharmacokinetics. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not fully understood.
将来の方向性
There are several future directions for research on 2-(4-methoxyphenyl)-N-(4-methyl-3-nitrophenyl)acetamide. One potential direction is to further study its anti-cancer properties. This compound has been found to induce apoptosis in cancer cells and inhibit tumor growth, making it a promising candidate for further development as an anti-cancer agent. Another potential direction is to study its potential as an anti-inflammatory and analgesic agent. This compound has been found to exhibit significant anti-inflammatory and analgesic properties, making it a promising candidate for further development as a pain reliever and anti-inflammatory agent. Finally, further research is needed to fully understand the pharmacokinetics, safety, and efficacy of this compound in humans.
合成法
2-(4-methoxyphenyl)-N-(4-methyl-3-nitrophenyl)acetamide can be synthesized through a multi-step reaction process. The first step involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate to produce 2-(4-methoxyphenyl)-3-oxobutanoic acid ethyl ester. The second step involves the reaction of 2-(4-methoxyphenyl)-3-oxobutanoic acid ethyl ester with 4-methyl-3-nitrobenzene-1-amine to produce this compound.
科学的研究の応用
2-(4-methoxyphenyl)-N-(4-methyl-3-nitrophenyl)acetamide has been extensively studied for its potential pharmacological properties. It has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic activities. This compound has also been studied for its potential as an anti-cancer agent. It has been found to induce apoptosis in cancer cells and inhibit tumor growth.
特性
IUPAC Name |
2-(4-methoxyphenyl)-N-(4-methyl-3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-11-3-6-13(10-15(11)18(20)21)17-16(19)9-12-4-7-14(22-2)8-5-12/h3-8,10H,9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HURJFJMAUUXPLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-amino-N-isopropyl-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5865008.png)


![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5865031.png)


![N-[1-(3,4-dimethoxyphenyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine hydrochloride](/img/structure/B5865040.png)
![3-[(2,5-dimethoxyphenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one](/img/structure/B5865048.png)
![1'-allyl-5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5865054.png)

![2-[(methoxyacetyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B5865061.png)

